AZD8329
Overview
Description
AZD8329 is a potent inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in metabolic processes. This compound has shown high selectivity for 11β-HSD1 over other similar enzymes, making it a valuable tool in studying metabolic diseases and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD8329 involves multiple steps, typically starting with commercially available reagents. The key steps include the formation of a pyrazole ring, followed by various functional group modifications to achieve the desired structure. The reactions are generally carried out under a nitrogen atmosphere to prevent oxidation and degradation of sensitive intermediates .
Industrial Production Methods: For large-scale production, a greener approach has been developed to synthesize this compound. This method focuses on optimizing reaction conditions to improve yield and reduce environmental impact. The process involves using less hazardous reagents and solvents, and implementing efficient purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: AZD8329 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include various acids, bases, and oxidizing agents. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s pharmacological properties .
Scientific Research Applications
AZD8329 has been extensively studied for its potential therapeutic applications in metabolic diseases such as obesity and type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the conversion of cortisone to cortisol, thereby decreasing cortisol levels and improving metabolic outcomes . Additionally, this compound has been used in preclinical studies to investigate its effects on adipose tissue and liver function .
In the field of chemistry, this compound serves as a valuable tool for studying enzyme inhibition and developing new inhibitors with improved selectivity and potency. In biology and medicine, it is used to explore the role of cortisol in various physiological processes and its potential as a therapeutic target .
Mechanism of Action
AZD8329 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces cortisol levels, which can lead to improved metabolic outcomes in conditions such as obesity and type 2 diabetes . The molecular targets of this compound include the active site of 11β-HSD1, where it binds and prevents the enzyme from catalyzing the conversion of cortisone to cortisol .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to AZD8329 include other 11β-HSD1 inhibitors such as BVT-14225 and AGI-5198. These compounds also target the 11β-HSD1 enzyme but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness of this compound: this compound stands out due to its high selectivity for 11β-HSD1 over other similar enzymes, such as 11β-HSD2 and 17β-HSD1. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has demonstrated significant efficacy in preclinical models of metabolic diseases, making it a promising candidate for further development .
Properties
CAS No. |
1048668-70-7 |
---|---|
Molecular Formula |
C25H31N3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31) |
InChI Key |
XWBXJBSVYVJAMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |
Appearance |
White solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid 4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid AZD8329 |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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